molecular formula C9H15NO B13268517 Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole]

Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole]

Cat. No.: B13268517
M. Wt: 153.22 g/mol
InChI Key: HSHQTJIPOQZBLR-UHFFFAOYSA-N
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Description

Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] is a bicyclic spiro compound featuring a fused furan-pyrrole system (furo[3,4-b]pyrrole) linked to a hexahydrocyclobutane ring. The spiro architecture introduces conformational rigidity, which can enhance binding specificity in biological systems or stabilize electronic properties in materials science applications.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,1'-cyclobutane]

InChI

InChI=1S/C9H15NO/c1-2-9(3-1)6-10-8-5-11-4-7(8)9/h7-8,10H,1-6H2

InChI Key

HSHQTJIPOQZBLR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNC3C2COC3

Origin of Product

United States

Preparation Methods

General Synthesis Approach

Step Description Conditions
1. Formation of furo-pyrrole derivatives Use of appropriate solvents and catalysts
2. Combination with cyclobutane Controlled temperature and pressure
3. Purification and isolation Various chromatographic techniques

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a method that can significantly enhance the efficiency and yield of the reaction. This technique involves the use of microwave radiation to accelerate chemical reactions, often resulting in shorter reaction times and improved product purity.

Chemical Reactions and Stability

Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] can undergo various chemical reactions typical for pyrroles, such as halogenation and oxidation. Reaction conditions must be carefully controlled to achieve desired yields and selectivity.

Halogenation Reactions

Spectroscopic Analysis

The structural integrity and functional group presence in Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] are confirmed through spectroscopic analyses like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the arrangement of atoms and functional groups.

Infrared Spectroscopy

Infrared spectroscopy is used to identify specific functional groups within the molecule based on their characteristic absorption frequencies.

Experimental Precautions

When handling Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole], it is essential to wear protective gear, including gloves, masks, and safety glasses, to avoid skin contact.

Chemical Reactions Analysis

Types of Reactions

Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Hexahydrospiro[cyclobutane-1,3’-furo[3,4-b]pyrrole] involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, in medicinal applications, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Furo[3,4-b]pyrrole Derivatives

  • Structural Differences : Unlike the spirocyclobutane moiety in the target compound, standard furo[3,4-b]pyrroles lack the hexahydrocyclobutane ring. For example, furo[3,2-b]pyrroles are planar systems where the furan replaces a benzene ring in indole isosteres .
  • Synthesis: Furo[3,4-b]pyrroles are synthesized via nucleophilic addition or cycloaddition reactions. In contrast, the spiro system likely requires annulation strategies or domino reactions involving cyclic imides (e.g., maleimides) and dinucleophiles .
  • Applications : Furo[3,4-b]pyrroles exhibit antibacterial activity and serve as fluorescent dyes due to their conjugated π-systems . The spirocyclobutane in the target compound may reduce conjugation but enhance stereochemical diversity for drug discovery.

Pyrrolo[3,4-b]pyrroles

  • Structural Differences: Pyrrolo[3,4-b]pyrroles consist of two fused pyrrole rings. Hexahydropyrrolo[3,4-b]pyrroles, such as those synthesized via domino reactions of bromomaleimides and β-aminocrotonic acid esters, share the hexahydro feature but lack the spirocyclobutane and furan oxygen .
  • Properties : The absence of oxygen in pyrrolo[3,4-b]pyrroles reduces polarity compared to the target compound, impacting solubility and bioavailability.

Furo[3,4-b]pyrans

  • Structural Differences : Furo[3,4-b]pyrans replace the pyrrole nitrogen with an oxygen atom, forming a pyran ring. This alters electronic properties, making them more electron-rich than furopyrroles .
  • Synthesis : Strategies include oxidative cyclization or Diels-Alder reactions, differing from the spiro compound’s likely reliance on annulation or cycloaddition .
  • Applications : Found in natural products like TAN-2483B, furo[3,4-b]pyrans are explored for antifungal activity, whereas the spiro compound’s bioactivity remains underexplored .

Hexahydro-1H-furo[3,4-c]pyrrole

  • Structural Differences : The [3,4-c] ring junction (vs. [3,4-b] in the target compound) shifts the oxygen atom’s position, altering molecular geometry and dipole moments .
  • Physical Properties: Property Hexahydro-1H-furo[3,4-c]pyrrole Target Compound (Inferred) Molecular Formula C₆H₁₁NO Likely C₇H₁₁NO Boiling Point Not available Data unavailable Safety (GHS) H302, H314, H226 Likely similar hazards The [3,4-c] isomer’s hazards (corrosive, flammable) suggest analogous spiro compounds may require careful handling .

Spiro-Fused Analogues (e.g., Pyrido[3,4-b]indoles)

  • Structural Differences : Compounds like (S)-2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-b]indole] share the spirocyclobutane motif but replace the furopyrrole with a pyridoindole system .
  • Applications : Spiro compounds are prized in drug discovery for their 3D complexity, which mimics bioactive natural products. The pyridoindole derivative’s carboxylic acid group enhances solubility, a feature absent in the target compound .

Biological Activity

Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological properties, and case studies that highlight its therapeutic potential.

Structural Characteristics

Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] features a complex bicyclic structure that incorporates both furo and pyrrole moieties. This configuration is significant as it influences the compound's interaction with biological targets.

Synthesis Methods

The synthesis of hexahydrospiro compounds typically involves multi-step reactions that can include cyclization processes. Recent advancements have utilized asymmetric synthesis techniques to enhance yield and selectivity. For instance, a study demonstrated the use of a gold/chiral phosphoric acid system for the synthesis of furo[2,3-b]pyrrole derivatives, which could be adapted for hexahydrospiro derivatives .

1. Receptor Interaction

Research indicates that hexahydrospiro compounds can act as selective agonists for specific receptors. For example, compounds similar in structure have been identified as potent agonists for the orphanin FQ/nociceptin (NOP) receptor. One notable derivative exhibited a binding affinity (K(i)) of 0.49 nM to the NOP receptor while showing over 1000-fold selectivity against other opioid receptors (MOP, KOP, DOP) . This selectivity is critical for developing therapeutics with reduced side effects.

2. Pharmacological Effects

The pharmacological profile of hexahydrospiro compounds suggests potential applications in pain management and neuroprotection. Their ability to modulate nociceptive pathways positions them as candidates for treating chronic pain conditions without the addictive properties associated with traditional opioids.

Case Study 1: Analgesic Properties

A study involving a hexahydrospiro derivative demonstrated significant analgesic effects in animal models. The compound was administered in varying doses, revealing dose-dependent analgesic activity comparable to established analgesics but with a distinct mechanism that warrants further investigation into its safety profile .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds in models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and inflammation, highlighting their potential role in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis of Related Compounds

To better understand the biological activity of hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole], a comparative analysis with related compounds is essential. The following table summarizes key findings:

Compound NameReceptor Affinity (K(i), nM)SelectivityBiological Activity
Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole]TBDHighAnalgesic, Neuroprotective
(+)-5a0.49>1000-foldNOP Agonist
Furo[2,3-b]pyrrole DerivativeTBDTBDAntioxidant

Q & A

Q. What synthetic routes are commonly employed to construct the hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] scaffold?

The synthesis typically involves cyclopropane-based strategies, such as dichlorocyclopropane or dibromocyclopropane routes, to assemble the fused spirocyclic system. For example, cyclopropane ring-opening reactions coupled with glycal intermediates (e.g., 2-formyl glycal) have been explored, though challenges in achieving intramolecular cyclization via oxa-Michael addition were noted . Alternative methods include spiroannulation using tert-butyl carbamate-protected intermediates to stabilize reactive sites during ring formation .

Q. How is the structural elucidation of hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] derivatives validated?

Advanced NMR techniques (e.g., 1H^1H-, 13C^{13}C-, and 2D COSY/NMR) are critical for confirming spiro connectivity and stereochemistry. X-ray crystallography is prioritized for resolving complex fused-ring systems, as seen in studies of related furo[3,4-b]pyran analogs . Mass spectrometry (HRMS) further verifies molecular formulas and fragmentation patterns .

Q. What are the primary challenges in synthesizing this compound’s heterocyclic core?

Key issues include:

  • Regioselectivity : Competing pathways during cyclopropane ring-opening can lead to undesired regioisomers.
  • Steric hindrance : Bulky substituents (e.g., tert-butyl groups) impede cyclization efficiency.
  • Oxidative instability : The furo-pyrrole system is prone to decomposition under acidic or high-temperature conditions .

Advanced Research Questions

Q. How can synthetic barriers in spirocyclic ring formation be systematically addressed?

Methodological refinements include:

  • Catalytic strategies : ZrO2_2-supported catalysts enable one-pot synthesis of spiro compounds via tandem cyclization and functionalization .
  • Protecting group optimization : tert-Butoxycarbonyl (Boc) groups mitigate side reactions during glycal activation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance intramolecular cyclization yields by stabilizing transition states .

Q. What role does stereochemistry play in the biological activity of hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] derivatives?

Studies on analogous furo[3,4-b]pyran systems reveal that cis-configurations across the pyran ring enhance bioactivity, likely due to improved target binding as Michael acceptors. For example, Snider’s work demonstrated that stereochemical mismatches in waol A analogs led to reduced potency .

Q. How do computational methods aid in predicting reactivity for functionalization of this scaffold?

In silico docking and DFT calculations guide the design of electrophilic sites (e.g., α,β-unsaturated ketones) for regioselective modifications. Molecular dynamics simulations also predict conformational stability of spirocyclic intermediates, reducing experimental trial-and-error .

Q. What strategies resolve contradictions in cyclopropane-mediated synthetic pathways?

Discrepancies between dichloro- and dibromocyclopropane reactivity were resolved by kinetic studies showing bromine’s superior leaving-group ability, favoring nucleophilic attack. Failed Vilsmeier-Haack formylation attempts were attributed to electronic deactivation of the chloroalkene, prompting shifts to halogen-free routes .

Q. How can the scaffold’s derivatization be optimized for drug discovery applications?

  • Late-stage diversification : Install functional groups (e.g., hydroxamic acids, fluorinated moieties) post-cyclization to preserve core integrity .
  • Crystallographic screening : Co-crystallization with target proteins (e.g., kinases) identifies optimal substituent positioning .

Q. What comparative analyses exist between hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] and structurally related natural products?

Analogues like (−)-TAN-2483B and massarilactone B share the furo-pyrrole motif but differ in side-chain complexity. Structure-activity relationship (SAR) studies highlight the necessity of the spirocyclic core for antimicrobial activity, while side chains modulate solubility and bioavailability .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment of synthetic intermediates?

  • HPLC-MS : Monitors reaction progress and detects byproducts.
  • Chiral chromatography : Resolves enantiomers in asymmetric syntheses.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability of crystalline forms .

Q. How are crystalline forms of this compound characterized and optimized?

XRPD (X-ray powder diffraction) and DSC (differential scanning calorimetry) identify polymorphs. Solvent screening (e.g., ethanol/water mixtures) improves crystallization efficiency, as demonstrated in patent literature for related spiro compounds .

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